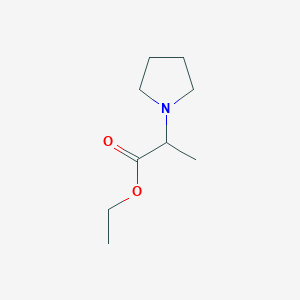
Ethyl 2-pyrrolidin-1-ylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-pyrrolidin-1-ylpropanoate is a chemical compound with the molecular formula C9H17NO2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of Ethyl 2-pyrrolidin-1-ylpropanoate and similar compounds involves the use of N-carbamate-protected amino alcohols . The pyrrolidine ring is constructed from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-pyrrolidin-1-ylpropanoate is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in Ethyl 2-pyrrolidin-1-ylpropanoate contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用
Catalysis and Synthetic Applications
- Synthesis of Highly Functionalized Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate is utilized in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process demonstrates the potential of Ethyl 2-pyrrolidin-1-ylpropanoate derivatives in synthesizing complex nitrogen-containing rings, useful in various organic syntheses (Zhu, Lan, & Kwon, 2003).
Corrosion Inhibition
- Corrosion Inhibition of Steel: Novel corrosion inhibitors derived from pyrrolidinone have been synthesized and tested for their efficiency in protecting steel in acidic environments. These derivatives demonstrate high inhibition efficiency, making them valuable for industrial applications where corrosion resistance is critical (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).
Material Science
- Protecting Group for Carboxylic Acids: 2-(Pyridin-2-yl)ethanol, closely related to Ethyl 2-pyrrolidin-1-ylpropanoate in terms of structural motifs, has been explored as a protecting group for carboxylic acids. It has shown potential in polymer chemistry for selective removal post-polymerization, suggesting related compounds could have similar applications (Elladiou & Patrickios, 2012).
Insecticidal Activity
- Venom of Australian Ants: Derivatives of Ethyl 2-pyrrolidin-1-ylpropanoate found in the venom of Australian ants of the genus Monomorium exhibit significant insecticidal activity. This discovery highlights the compound's potential for developing new insecticides (Jones, Blum, Andersen, Fales, & Escoubas, 2005).
Ionic Liquids and Conductivity
- Ionic Conductivity: Studies on ionic liquids involving pyrrolidinium cation derivatives suggest that Ethyl 2-pyrrolidin-1-ylpropanoate analogs could play a role in enhancing the ionic conductivity of these liquids, especially when doped with lithium salts. This application is crucial for developing advanced battery technologies (Martinelli et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, Ethyl-2-pyrrolidinone, indicates that it is a combustible liquid that causes serious eye damage and may damage the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
将来の方向性
特性
IUPAC Name |
ethyl 2-pyrrolidin-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGPWEICKXUJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-pyrrolidin-1-ylpropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

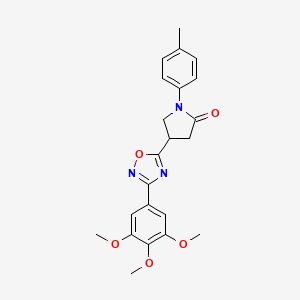
![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)
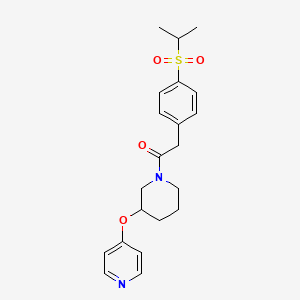
![{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2728483.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide](/img/structure/B2728484.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)
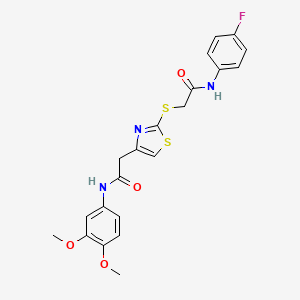
methanone](/img/structure/B2728488.png)
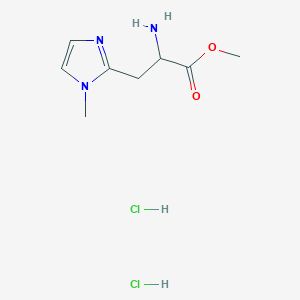
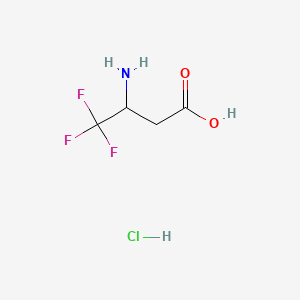
![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)
![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)
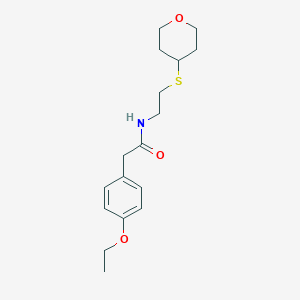
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2728499.png)